Tiazotic acid, also known as thiotriazoline, is a sulfur-containing heterocyclic compound with the molecular formula and a molar mass of 173.19 g/mol. It is primarily recognized for its antioxidant properties and is utilized in the treatment of ischemic heart disease, particularly in Russia, Ukraine, and Uzbekistan. The compound has been studied for its potential benefits in various medical applications, including its role in improving cardiac function post-COVID-19 and its hepatoprotective effects .
Tiazotic acid belongs to the class of triazole derivatives, specifically featuring a triazole ring fused with a thiol group. It is classified as an antioxidant and is often used in pharmaceutical formulations aimed at enhancing cardiovascular health . The compound is typically synthesized from 5-methyl-1H-1,2,4-triazole-3-thiol through reactions with chloroacetic acid under basic conditions.
The synthesis of tiazotic acid can be achieved through several methods:
The synthesis typically involves:
Tiazotic acid features a triazole ring with a thiol group attached, contributing to its chemical reactivity and biological activity. The structural representation can be depicted as follows:
Tiazotic acid can undergo several types of chemical reactions:
The oxidation and reduction processes are significant for modifying the compound's properties for specific applications in medicinal chemistry.
Tiazotic acid exhibits a mechanism of action primarily through its antioxidant properties. It helps modulate oxidative stress by scavenging free radicals and protecting cellular components from oxidative damage. This mechanism is crucial in therapeutic contexts such as ischemic heart disease and post-COVID-19 recovery, where oxidative stress plays a significant role in disease pathology .
Relevant data includes:
Tiazotic acid has a broad spectrum of applications across various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3